molecular formula C16H16N2O B5659362 1-benzyl-5-ethoxy-1H-benzimidazole

1-benzyl-5-ethoxy-1H-benzimidazole

Cat. No. B5659362
M. Wt: 252.31 g/mol
InChI Key: YZDNACDUHBTHRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-benzyl-5-ethoxy-1H-benzimidazole, typically involves reactions of appropriate alcohols or amines with acid chloride derivatives at room temperature. These reactions can yield various benzimidazole carbamates and related derivatives, which have been explored for their potential as antineoplastic and antifilarial agents (Ram et al., 1992). Furthermore, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been synthesized for evaluation as potential chemotherapeutic agents, indicating a versatile approach to benzimidazole synthesis (Gowda et al., 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed through various spectroscopic methods, including FTIR, (1)H NMR, and mass spectroscopy. The structure of these compounds often involves a benzimidazole ring system with substituents that influence their physical and chemical properties. For instance, the crystal structure of certain benzimidazole derivatives has been studied, revealing details about their molecular conformation and intermolecular interactions (Naveen et al., 2017).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant biological activities. These reactions include the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles with strong analgesic activity (Hunger et al., 1960) and the creation of benzimidazole derivatives as antiallergic agents with inhibitory action on 5-lipoxygenase (Nakano et al., 1999).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by the nature of the substituents on the benzimidazole ring. For example, the crystal structure analysis provides insights into the molecular geometry and potential intermolecular interactions, which can affect the compound's solubility and stability (Naveen et al., 2016).

properties

IUPAC Name

1-benzyl-5-ethoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-19-14-8-9-16-15(10-14)17-12-18(16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDNACDUHBTHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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